molecular formula C10H7Cl2NO2 B1653817 3,3-Dichloro-1-methylquinoline-2,4-dione CAS No. 1968-21-4

3,3-Dichloro-1-methylquinoline-2,4-dione

Cat. No.: B1653817
CAS No.: 1968-21-4
M. Wt: 244.07 g/mol
InChI Key: CWHVPZVGWJBXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dichloro-1-methylquinoline-2,4-dione (CAS 1968-21-4) is a chemical compound with the molecular formula C 10 H 7 Cl 2 NO 2 and a molecular weight of 244.07 g/mol . It is characterized by a quinoline backbone substituted with two chlorine atoms at the 3-position and a methyl group on the nitrogen atom, forming a 2,4-dione structure . This specific arrangement places it within a class of synthetically valuable intermediates, related to other halogenated quinoline-2,4-diones such as the parent compound 3,3-dichloroquinoline-2,4(1H,3H)-dione (CAS 14944-78-6) and analogues like the 6-methyl-1H- and 1-ethyl derivatives . Researchers value this compound primarily as a versatile synthetic building block. The presence of the dichloro moiety and the dione functionality makes it a suitable precursor for further chemical transformations, allowing for the development of more complex heterocyclic systems with potential biological activity. Its physical properties include a calculated density of 1.51 g/cm³ and a high boiling point of approximately 431.9°C at 760 mmHg, indicating high stability . The compound's structural features are of significant interest in medicinal and agrochemical research for constructing novel molecular entities. WARNING: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1968-21-4

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

3,3-dichloro-1-methylquinoline-2,4-dione

InChI

InChI=1S/C10H7Cl2NO2/c1-13-7-5-3-2-4-6(7)8(14)10(11,12)9(13)15/h2-5H,1H3

InChI Key

CWHVPZVGWJBXIF-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C(C1=O)(Cl)Cl

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(C1=O)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,3 Dichloro 1 Methylquinoline 2,4 Dione and Analogs

General Synthetic Pathways to Quinoline-2,4-dione Derivatives

The quinoline-2,4-dione scaffold, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone, is a foundational structure in quinoline (B57606) chemistry. Its synthesis has been approached through various established and novel methods.

Classic cyclization reactions remain a cornerstone for the synthesis of the quinoline ring system. These methods typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a thermally or acid-catalyzed cyclization and dehydration.

Conrad-Limpach-Knorr Synthesis : This is one of the most prominent methods for accessing quinolones. The reaction of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate, can lead to two different products depending on the reaction conditions. At lower temperatures, a β-amino acrylate (B77674) is formed, which upon cyclization at high temperatures (around 250 °C) yields a 4-quinolone (a tautomer of a quinoline-2,4-dione). mdpi.com For the synthesis of N-substituted quinoline-2,4-diones, an N-substituted aniline (e.g., N-methylaniline) is used as the starting material.

Gould-Jacobs Reaction : This pathway involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). The initial step is a nucleophilic substitution, followed by a thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxy-2-quinolone, the tautomeric form of the quinoline-2,4-dione core. rsc.org

These conventional methods, while effective, often require high temperatures and can lead to mixtures of isomers, particularly with substituted anilines. rsc.org

Table 1: Conventional Synthesis Routes for Quinoline-2,4-dione Core To view the data, click on the table rows.

Conrad-Limpach Synthesis
Reactant 1Reactant 2Key ConditionsProduct Type
Anilineβ-ketoester (e.g., diethyl malonate)High Temperature (Thermal Cyclization)4-Hydroxy-2-quinolone
Gould-Jacobs Reaction
Reactant 1Reactant 2Key ConditionsProduct Type
AnilineDiethyl ethoxymethylenemalonate (EMME)1. Condensation2. Thermal Cyclization3. Hydrolysis/Decarboxylation4-Hydroxy-2-quinolone

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. One-pot and multicomponent reactions (MCRs) embody these principles by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates.

Several innovative one-pot syntheses for quinoline derivatives have been developed. researchgate.netmdpi.com A notable example is a visible light-induced cascade sulfonylation/cyclization to produce various quinoline-2,4-dione derivatives under metal-free conditions. mdpi.com This method involves the light-induced generation of a sulfonyl radical, which attacks the double bond of an N-(2-cyanophenyl)-N-methyl-methacrylamide derivative. The resulting carbon-centered radical undergoes intramolecular cyclization onto the nitrile group to form the quinoline-2,4-dione skeleton. This approach offers mild reaction conditions and accommodates a wide range of functional groups. mdpi.com MCRs, such as those based on the Povarov reaction, have also been employed for the efficient construction of diverse quinoline scaffolds in a single step. tandfonline.com

Specific Synthetic Approaches to Dichloroquinolinediones

The target compound, 3,3-Dichloro-1-methylquinoline-2,4-dione, requires the specific introduction of two chlorine atoms at the C3 position. This is typically achieved by the direct chlorination of a pre-formed 1-methylquinoline-2,4-dione precursor.

The C3 position of the quinoline-2,4-dione ring is an active methylene (B1212753) group, flanked by two electron-withdrawing carbonyl groups. This structural feature significantly acidifies the C3 protons, making the carbon atom susceptible to electrophilic attack via its enol or enolate tautomer.

The dichlorination proceeds via a stepwise electrophilic substitution mechanism:

Enolization : The 1,3-dicarbonyl system of the 1-methylquinoline-2,4-dione precursor exists in equilibrium with its enol form. This equilibrium is often catalyzed by trace amounts of acid or base.

First Chlorination : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic chlorine source (Cl⁺). This forms the 3-chloro-1-methylquinoline-2,4-dione intermediate and regenerates the catalyst.

Second Chlorination : The monochlorinated product can undergo a second enolization and subsequent electrophilic attack by another equivalent of the chlorinating agent to yield the final 3,3-dichloro product.

The high reactivity of the active methylene group ensures that chlorination is highly regioselective for the C3 position, with little to no chlorination occurring on the aromatic ring under controlled conditions.

The direct precursor for the target compound is 1-methylquinoline-2,4-dione . This intermediate can be synthesized using the conventional methods described in section 2.1.1, starting with N-methylaniline and a suitable malonic acid derivative like diethyl malonate.

For the subsequent dichlorination step, careful selection of the chlorinating agent and reaction conditions is crucial to ensure high yield and selectivity.

Chlorinating Agents : Common reagents for the dichlorination of active methylene compounds include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). Sulfuryl chloride is often preferred as it is a liquid that is easier to handle than gaseous chlorine and can be highly effective for this transformation. nih.gov

Optimized Conditions : The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at room temperature or with gentle heating. Using at least two equivalents of the chlorinating agent is necessary to achieve dichlorination. A recent method for the α,α-dichlorination of 1,3-diketones utilizes an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium, presenting a more environmentally friendly option. organic-chemistry.org The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete conversion of the starting material and the monochloro-intermediate.

Green Chemistry Paradigms in Quinoline-2,4-dione Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These paradigms are increasingly being applied to the synthesis of quinoline heterocycles. researchgate.netdocbrown.infopreprints.org

Key green strategies applicable to quinoline-2,4-dione synthesis include:

Use of Greener Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net

Alternative Energy Sources : Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.orgresearchgate.net

Catalysis : Developing catalyst-free reactions or using recyclable and non-toxic catalysts, such as nanocatalysts or simple organic acids, to avoid heavy metal contamination and facilitate product purification. rsc.orgprepchem.com

Atom Economy : Designing reactions, such as one-pot and multicomponent strategies, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.nettandfonline.com

A prime example is the visible light-induced, metal-free synthesis of quinoline-2,4-diones, which uses light as a clean reagent and operates at room temperature, aligning with multiple green chemistry principles. mdpi.comorganic-chemistry.org

Table 2: Examples of Substituted Quinoline-2,4-dione Analogs Synthesized via a Visible Light-Induced Cascade Reaction mdpi.com To view the data, click on the table rows.

Substituted 3-(Tosylmethyl)quinoline-2,4-diones
Compound NameSubstituent on Quinoline RingYield
1,3-Dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dioneNone89%
5-Bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione5-Bromo51%
6-Bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione6-Bromo61%
7-Bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione7-Bromo81%

Solvent-Free Reaction Protocols

The development of solvent-free reaction protocols represents a significant advancement in green chemistry, aiming to reduce waste and minimize the environmental impact of chemical synthesis. In the context of quinoline derivatives, these methods are often employed for the construction of the core heterocyclic structure.

One prominent approach is the Friedländer annulation, which can be conducted under solvent-free and thermal conditions. This method involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene group. The use of catalysts such as caesium iodide has been shown to be effective in promoting this condensation under solvent-free conditions, offering advantages like high yields, clean reactions, short reaction times, and simple work-up procedures. nih.gov For instance, the reaction of 2-aminoacetophenone (B1585202) with various ketones proceeds efficiently in the presence of caesium iodide at 100°C. nih.gov

Heterogeneous catalysts, such as zeolites, have also been successfully used for the solvent-free synthesis of 2,4-disubstituted quinolines. mdpi.com A simple, one-step cyclization procedure using Hβ zeolite as a catalyst can produce a range of quinoline derivatives from ketones and 2-aminobenzophenones. mdpi.com This methodology is scalable and allows for the catalyst to be recovered and reused multiple times without a significant loss of efficiency, highlighting its sustainability. mdpi.com While these methods typically yield the quinoline core, the resulting scaffold serves as the direct precursor for subsequent halogenation to produce compounds like this compound.

Sustainable Catalysis: Metal-Free and Nanocatalyst Applications

Sustainable catalysis in the synthesis of quinoline-2,4-diones focuses on minimizing toxic reagents and byproducts, often through the use of metal-free catalysts or highly efficient and recyclable nanocatalysts.

Metal-Free Catalysis: Metal-free approaches are gaining prominence for both the formation of the quinoline ring and its subsequent functionalization. The synthesis of the quinoline-2,4-dione precursor can be achieved using eco-friendly catalysts. For example, molecular iodine has been used to catalyze a one-pot, pseudo three-component reaction between aryl amines and acetylenedicarboxylates to form quinoline-2,4-dicarboxylate scaffolds. rsc.org This protocol avoids metal contamination and utilizes a low-cost, environmentally benign catalyst. rsc.org

For the specific synthesis of 3,3-dichloro-quinoline-2,4-diones, the crucial step is the dichlorination of the C3 position of the corresponding 4-hydroxyquinolin-2-one precursor. This transformation is commonly achieved using metal-free halogenating agents. Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for the chlorination of 4-hydroxyquinolin-2-ones, leading to the desired 3,3-dichloro derivatives. ynu.edu.cn Another effective and inexpensive metal-free halogen source is trihaloisocyanuric acid (TCCA), which can be used for the chlorination of various quinoline derivatives under mild, room-temperature conditions. researchgate.net

Nanocatalyst Applications: Nanocatalysts offer a sustainable alternative due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their frequent magnetic properties, which allow for easy separation and recycling. Various nanocatalysts have been developed for the synthesis of the quinoline core.

Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly useful. researchgate.net They can be functionalized to act as efficient catalysts for quinoline synthesis and can be recovered using an external magnet. For example, Fe₃O₄ nanoparticles functionalized with dodecylbenzenesulfonic acid have been used to synthesize quinoline derivatives with high yields and fast reaction times. researchgate.net The catalyst demonstrated good reusability for up to six cycles without significant loss of activity. researchgate.net Copper-based nanocatalysts have also been investigated for their unique catalytic capabilities in a wide range of organic transformations, including quinoline synthesis. researchgate.net

NanocatalystPrecursorsKey FeaturesReference
Dodecylbenzenesulfonic acid supported on Fe₃O₄ nanoparticles (DDBSA@MNP)Carbonyl sources (e.g., β-ketoesters) and anilinesFast reaction (15–60 min), high yield (85–96%), reusable (6 cycles) researchgate.net
Fe₃O₄@SiO₂–NH₂ nanocompositesVarious substrates for tetrahydrobenzo[g]quinoline-5,10-dioneStar-like morphology, average size 50-60 nm researchgate.net
Magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-PdSubstrates for intramolecular cyclizationCauliflower-like appearance, porous network researchgate.net
Copper Nanoparticles (Cu-based)α-Methylene ketones and 2-aminoaryl ketonesUsed in various forms (Cu, CuO, Cu₂O), good yields (68-96%) researchgate.net

Photochemical Activation in Quinoline-2,4-dione Formation

Photochemical methods provide a powerful tool for organic synthesis, often allowing for reactions to occur under mild conditions without the need for thermal energy or harsh reagents. In the synthesis of quinoline-2,4-diones and their analogs, photochemical activation has been employed to induce key bond-forming and cyclization steps.

A notable metal-free approach involves a visible light-induced cascade sulfonylation/cyclization to produce quinoline-2,4-dione derivatives. nih.gov This reaction proceeds at room temperature under photocatalyst-free conditions. The process is initiated by the light-induced generation of a sulfonyl-centered radical, which attacks the double bond of an N-(2-cyanophenyl)-N-methyl-methacrylamide derivative. The resulting carbon-centered radical intermediate then undergoes intramolecular cyclization onto the nitrile group to form the final quinoline-2,4-dione product. nih.gov This strategy has been used to obtain a variety of substituted analogs in good yields. nih.gov

Furthermore, photochemical activation has been utilized for the synthesis of halogenated quinolines. For instance, the photoirradiation of o-alkynylaryl isocyanides in the presence of molecular iodine leads to an intramolecular cyclization that affords 2,4-diiodoquinolines in good yields. organic-chemistry.org This demonstrates the potential of light-mediated reactions to facilitate the introduction of halogen atoms onto the quinoline scaffold, a key step in forming dihalogenated derivatives. organic-chemistry.org

Reactivity and Mechanistic Investigations of 3,3 Dichloro 1 Methylquinoline 2,4 Dione

Nucleophilic Substitution Reactions on the Dichloroquinoline-2,4-dione Core

The C3 position of 3,3-dichloro-1-methylquinoline-2,4-dione represents a gem-dihalogenated carbon situated alpha to two carbonyl groups (a ketone at C4 and an amide at C2). This structural arrangement renders the C3 carbon highly electrophilic and susceptible to attack by nucleophiles.

In typical α-haloketones, the halogenated carbon acts as an electrophile, readily participating in SN2 reactions with strong nucleophiles. For this compound, a stepwise substitution of the two chlorine atoms would be the expected pathway.

The first nucleophilic attack would displace one chloride ion to form a 3-chloro-3-substituted intermediate. The introduction of the first substituent would influence the reactivity of the second chlorine atom, either through steric hindrance or electronic effects. Given that both halogens are attached to the same carbon, the primary aspect of regioselectivity would concern which of the two identical chlorine atoms is displaced first, which is a moot point. A second substitution at the same carbon would lead to a quaternary center. The reaction is anticipated to proceed via a classic SN2 mechanism, characterized by the inversion of configuration at the carbon center, although this is not relevant for the first substitution on a non-chiral center.

While direct substitution on the 3,3-dichloro core is plausible, studies on related 3-acyloxyquinoline-2,4(1H,3H)-diones have revealed a novel reaction pathway where a halocarboxylate anion functions as a leaving group. Research conducted on the reaction of 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones with triethyl phosphite (B83602) has shown that the initial step is the departure of the fluoroacyloxy group.

This finding is significant as it demonstrates that in certain contexts within the quinoline-2,4-dione system, a group larger than a simple halide can act as an effective leaving group, paving the way for unique transformations not typically observed in simpler α-haloketones. This reactivity is a key feature of the modified Perkow reaction discussed in the following section.

Perkow Reaction in the Context of this compound

The Perkow reaction is a classic transformation involving the reaction of a trialkyl phosphite with an α-haloketone to yield a vinyl phosphate (B84403). While the reaction with this compound is not specifically documented, extensive studies on 3-acyloxy- and 3-haloacyloxy-quinoline-2,4-diones provide a detailed mechanistic framework for this type of transformation on the quinoline (B57606) core.

In a significant modification of the traditional Perkow reaction, research has shown that substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones react with triethyl phosphite to yield Perkow products. The proposed mechanism involves the initial nucleophilic attack of the phosphite on the C3 carbon, which is rendered electrophilic by the adjacent carbonyls and the acyloxy group.

The key step in this modified reaction is the departure of the fluorocarboxylate anion. This event generates an intermediate that subsequently rearranges to form the final vinyl phosphate product (the Perkow product) or, in some cases, a 4-ethoxyquinolin-2(1H)-one. The competition between these two product pathways is influenced by the specific substituents on the quinoline ring and the nature of the acyloxy group.

Below is a table summarizing the yields of Perkow products versus 4-ethoxyquinolin-2(1H)-one products from the reaction of various substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones with triethyl phosphite.

Substituent on Quinoline RingAcyloxy GroupPerkow Product Yield (%)4-Ethoxyquinolin-2(1H)-one Yield (%)
HCF3COO-6811
6-ClCF3COO-5520
HCClF2COO-6515
6-ClCClF2COO-5823
HCF2ICOO-1838

The reactivity of the quinoline-2,4-dione system in the Perkow reaction presents a notable deviation from that of simple α-haloketones. In a standard Perkow reaction, the driving force is the high phosphophilicity of the carbonyl oxygen and the ability of the α-halogen to act as a good leaving group.

In the case of the 3-acyloxyquinoline-2,4-diones, the leaving group is a carboxylate anion, which is not as conventional as a halide. The ability of this system to undergo the reaction highlights the strong activation provided by the dione (B5365651) structure. The electron-withdrawing nature of the two carbonyl groups significantly increases the electrophilicity of the C3 carbon, facilitating the initial attack by the phosphite and enabling the departure of the less-than-ideal leaving group. This enhanced reactivity is a distinguishing feature of the quinoline-2,4-dione core compared to simpler acyclic or monocyclic α-halocarbonyl compounds.

Radical Chemistry and Cascade Cyclization Reactions

There is no specific literature detailing the radical chemistry or cascade cyclization reactions of this compound. However, the gem-dihalocarbonyl motif is known to be a potential precursor for radical reactions.

Hypothetically, under radical-initiating conditions (e.g., using AIBN or photolysis), homolytic cleavage of one of the C-Cl bonds could generate an α-carbonyl radical at the C3 position. This highly reactive intermediate could then participate in various transformations. For instance, if an appropriate unsaturated tether were present elsewhere in the molecule, an intramolecular radical cyclization could occur. This type of cascade reaction is a powerful tool for the construction of complex polycyclic systems. Another possibility is an intermolecular atom transfer radical addition (ATRA) reaction, where the radical adds to an alkene, followed by abstraction of a chlorine atom from another molecule of the starting material to propagate a radical chain. These potential pathways remain speculative without direct experimental evidence.

Visible Light-Initiated Radical Additions

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. While direct studies on the visible-light-initiated radical additions to this compound are not extensively documented, the broader class of quinoline-2,4-diones has been shown to participate in such transformations.

A notable example is the visible-light-induced cascade sulfonylation/cyclization for the synthesis of quinoline-2,4-diones. mdpi.com In this metal-free approach, a sulfonyl-centered radical, generated from the photolysis of a suitable precursor, can add to an acrylamide (B121943) derivative. The resulting carbon-centered radical then undergoes cyclization onto a nitrile group to form the quinoline-2,4-dione skeleton. mdpi.com Mechanistic studies, including radical inhibition experiments with TEMPO and BHT, have confirmed the involvement of a radical pathway. mdpi.com

While this example builds the quinoline-2,4-dione core rather than starting with it, it highlights the potential for radical species to interact with this heterocyclic system under visible light conditions. For this compound, it is conceivable that photolysis could induce homolytic cleavage of a C-Cl bond, generating a C3-centered radical. This radical could then participate in additions to various radical acceptors. Alternatively, the dione functionality could be targeted by external radicals. Further research is needed to explore these potential reaction pathways.

A three-component radical process initiated by visible light has also been reported, coupling alkyl chlorides, maleimides, and heteroaromatic fragments. nih.gov This methodology demonstrates the generation of radicals from alkyl chlorides under photochemical conditions, which could be conceptually applied to the C-Cl bonds in this compound.

Oxidative Radical Annulation for Quinoline-2,4-dione Construction

Oxidative radical annulation represents a modern and efficient strategy for the synthesis of heterocyclic compounds, including quinolines. mdpi.com These reactions often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization, followed by an oxidation step to yield the aromatic product. While specific examples detailing the use of this compound in oxidative radical annulation are not prominent in the literature, the general principles of this methodology can be applied to understand its potential role in constructing functionalized quinoline-2,4-diones.

For instance, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a sequential oxidative annulation followed by dehydrogenation. researchgate.netrsc.org This strategy involves the reaction of tertiary anilines with maleimides, catalyzed by CeO2, to form a tetrahydroquinoline intermediate, which is then aromatized. rsc.org This illustrates the power of oxidative annulation in building complex fused quinoline systems.

Another general approach involves the chloranil-promoted oxidative annulation of o-allylanilines to furnish 2,4-diarylquinolines. organic-chemistry.org Mechanistic investigations suggest the reaction proceeds through a charge-transfer complex, hydride transfer, and subsequent cyclization and oxidation. organic-chemistry.org These examples, while not directly involving the target compound, underscore the potential for creating the quinoline-2,4-dione scaffold through oxidative radical pathways. The synthesis of this compound itself likely proceeds from N-methylisatin or a related precursor, followed by chlorination.

Metal-Catalyzed Transformations of Dichloroquinolinediones

The presence of two chlorine atoms at the C3 position offers a handle for various metal-catalyzed cross-coupling reactions, although the gem-dihalogenated nature of this center presents unique challenges compared to more common sp2-hybridized organohalides.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. The Suzuki-Miyaura and Sonogashira reactions, in particular, are widely used for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent with an organohalide. organic-chemistry.orgcommonorganicchemistry.com While there are no specific reports on the Suzuki coupling of this compound, studies on related dihaloquinolines provide valuable insights. For example, 2-aryl-4-chloro-3-iodoquinolines have been shown to undergo Suzuki coupling. nih.gov The higher reactivity of the C-I bond allows for selective substitution at the C3 position. One-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines has also been achieved using a palladium catalyst with an electron-rich phosphine (B1218219) ligand. nih.gov In the case of this compound, the reactivity of the C-Cl bonds at a saturated carbon would be different, and harsh conditions might be required, potentially leading to elimination or other side reactions. However, with the development of specialized palladium catalysts, such transformations may be feasible.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organohalide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling of this compound has not been explicitly described. However, the Sonogashira coupling of other haloquinolines is well-established. For instance, 6,7-dibromoquinoline-5,8-dione (B3062177) has been coupled with various terminal alkynes using a palladium catalyst to afford alkynylquinoline-5,8-diones in good yields. researchgate.net The successful coupling at sp2-hybridized carbon centers in the quinoline framework suggests that, with appropriate catalytic systems, similar reactions could potentially be extended to the C3 position of the target molecule, although the gem-dichloro nature would likely lead to different reaction pathways, possibly involving elimination to form an alkynyl-substituted quinoline at the C3 position.

Rhodium-Catalyzed Annulation and C-H Activation Pathways

Rhodium catalysts are well-known for their ability to mediate C-H activation and annulation reactions. Studies on the C-H activation of quinoline and its derivatives have shown that the position of activation is highly dependent on the substituents present on the ring. nih.govcsic.es For instance, methyl groups at the 3-, 4-, and 5-positions direct C-H activation to the C2 position, whereas methyl groups at the 2-, 6-, and 7-positions direct activation to the C4 position. nih.govcsic.es In the case of this compound, the electron-withdrawing nature of the dione and dichloro groups would likely deactivate the heterocyclic ring towards electrophilic C-H activation. However, chelation-assisted C-H activation directed by a suitable functional group could be a viable strategy.

Rhodium-catalyzed annulation reactions have also been employed to construct complex fused quinoline systems. Although direct examples with this compound are lacking, the general principle of rhodium-catalyzed annulation of pyridinones with alkynes to form quinolizinones showcases the potential of this approach. mdpi.com

Other Transition Metal Catalysis (e.g., Iron, Nickel, Copper)

Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed reactions for the synthesis and functionalization of quinolines have been developed. For example, iron(III) chloride can catalyze a three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. chemistryviews.org More relevant to the functionalization of the quinoline core, an iron(III) chloride-phenanthroline complex has been used to catalyze the hydroxyalkylation of quinoline under visible light irradiation. mdpi.com The proposed mechanism involves the formation of an alkyl radical from a carboxylic acid, which then adds to the protonated quinoline. mdpi.com This suggests a potential pathway for the functionalization of this compound if a radical can be generated at the C3 position.

Nickel Catalysis: Nickel catalysts have shown great promise in cross-coupling reactions, including those involving challenging C-Cl bonds. While specific nickel-catalyzed reactions with this compound are not reported, nickel complexes with quinoline-based ligands have been used in the cross-coupling of arylzinc reagents with aryl chlorides. nih.gov The development of nickel catalysts for cross-electrophile coupling reactions of C(sp3)-X bonds, such as in 1,3-dimesylates, suggests that similar strategies could be developed for the gem-dichloro group in the target molecule. nih.gov

Copper Catalysis: Copper catalysts are widely used in C-N and C-S bond formation reactions. Copper-catalyzed synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles has been reported. researchgate.net Additionally, copper-catalyzed C-N bond-forming reactions using aniline (B41778) and diazo compounds have been demonstrated with quinoline-based ligands. nih.gov For this compound, copper-catalyzed nucleophilic substitution of the chlorine atoms could be a potential pathway for derivatization, although the geminal nature of the halogens might lead to rearrangements or elimination.

Structural Elucidation and Computational Chemistry of 3,3 Dichloro 1 Methylquinoline 2,4 Dione

Advanced Spectroscopic Characterization

Spectroscopic methods are crucial for the detailed structural elucidation of 3,3-Dichloro-1-methylquinoline-2,4-dione, providing insights into its atomic connectivity, functional groups, and conformational details.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms on the aromatic ring and the methyl group. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants would allow for the assignment of each proton to its specific position on the quinoline (B57606) ring system.

Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbonyl carbons (C2 and C4), the dichlorinated carbon (C3), the carbons of the benzene (B151609) ring, and the methyl carbon would confirm the dione (B5365651) structure and the substitution pattern.

The characterization of this compound by ¹H and ¹³C NMR spectroscopy has been reported in the scientific literature, confirming its structural framework. lookchem.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. In the case of this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) groups of the dione functionality. These typically appear in the region of 1650-1750 cm⁻¹.

Other significant vibrational modes would include C-N stretching, C-Cl stretching, and the various vibrations of the N-methyl group and the aromatic ring. Raman spectroscopy would provide additional information, particularly for non-polar bonds and symmetric vibrations, aiding in a complete vibrational analysis of the molecule. The IR spectroscopic data for this compound has been documented. lookchem.com

Quantum Chemical Calculations and Molecular Modeling

While specific computational studies exclusively focused on this compound are not prevalent in the reviewed literature, the following sections describe the theoretical approaches that are applied to understand the electronic structure and reactivity of such quinoline derivatives.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

An analysis of the HOMO and LUMO of this compound would provide insights into its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. An MEP map of this compound would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

The negative regions, likely concentrated around the electronegative oxygen atoms of the carbonyl groups and the chlorine atoms, would indicate the preferred sites for electrophilic attack. Conversely, the positive regions would indicate sites susceptible to nucleophilic attack. This analysis provides a visual representation of the charge distribution and is useful for understanding intermolecular interactions.

Computational Prediction and Validation of Spectroscopic Data

There is currently a notable absence of published research detailing the computational prediction and experimental validation of spectroscopic data for this compound. While computational chemistry is a powerful tool for elucidating the spectroscopic properties of novel compounds, it does not appear to have been applied, or at least not published, for this specific molecule.

Typically, density functional theory (DFT) calculations would be employed to predict vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical values would then be compared against experimental data to confirm the compound's structure and provide a deeper understanding of its electronic environment. The lack of such studies for this compound means that a detailed, validated spectroscopic profile is not available.

X-ray Crystallography for Solid-State Molecular Architecture

The solid-state molecular architecture of this compound has been investigated, as evidenced by mentions of its crystallographic data in the literature. However, a complete, publicly accessible crystallographic information file (CIF) or a detailed structural report containing bond lengths, bond angles, and information about the crystal packing and intermolecular interactions could not be retrieved.

Preliminary reports indicate the successful production and crystallographic analysis of this compound. This suggests that single crystals of sufficient quality have been grown and subjected to X-ray diffraction analysis. The resulting data would provide definitive proof of the compound's connectivity and stereochemistry, as well as insights into its three-dimensional structure in the solid state. Without access to the full crystallographic data, a thorough discussion of its molecular architecture is not possible.

Below is a table summarizing the currently unavailable crystallographic data for this compound.

ParameterData
Crystal SystemData not publicly available
Space GroupData not publicly available
Unit Cell DimensionsData not publicly available
VolumeData not publicly available
ZData not publicly available
Density (calculated)Data not publicly available
R-factorData not publicly available
Selected Bond Lengths (Å)Data not publicly available
Selected Bond Angles (°)Data not publicly available

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Dichloro-1-methylquinoline-2,4-dione, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anilines with diketene derivatives or through halogenation of preformed quinoline-2,4-dione scaffolds. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using arylboronic acids and halogenated intermediates are employed to introduce substituents . Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or chloroform), and temperatures (80–90°C), followed by purification via column chromatography . Reaction progress is monitored using TLC (Rf values) and spectroscopic validation (¹H/¹³C NMR) .

Q. How is structural purity and identity confirmed for this compound?

  • Methodological Answer : Characterization relies on multi-technique validation:

  • NMR Spectroscopy : ¹H/¹³C NMR chemical shifts (e.g., δ 2.24 ppm for methyl groups in tetrahydroquinoline derivatives) confirm substituent positions and stereochemistry .
  • HRMS : High-resolution mass spectrometry (e.g., m/z 429.1431 for [M+H]⁺) verifies molecular formula accuracy .
  • IR Spectroscopy : Functional groups like carbonyls (1683–1716 cm⁻¹) and amines (3138–3237 cm⁻¹) are identified .

Q. What in vitro assays are used to screen its bioactivity?

  • Methodological Answer : Antimicrobial activity is assessed via disk diffusion or microdilution assays against pathogens (e.g., Fusarium oxysporum), with GC-MS identifying bioactive volatiles (e.g., dione derivatives) . For pharmacological profiling, enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) and ADMET prediction tools evaluate absorption, CYP2D6 interactions, and blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G** level calculates transition states and intermediates for halogenation or cross-coupling steps. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, guiding rational design of analogs with enhanced activity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer : Iterative triangulation combines multiple techniques:

  • Contradictory NMR peaks : Variable-temperature NMR or COSY/NOESY experiments clarify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Bioactivity discrepancies : Dose-response curves and LC-MS/MS quantify metabolite interference. Reproducibility is ensured via standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How are catalytic systems optimized for large-scale synthesis without compromising yield?

  • Methodological Answer : Flow chemistry or microwave-assisted synthesis reduces reaction times and byproducts. Solvent screening (e.g., ethanol vs. chloroform) improves eco-efficiency, while immobilized catalysts (e.g., Pd/C) enhance recyclability . Process analytical technology (PAT) monitors real-time parameters (pH, temperature) to maintain >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.